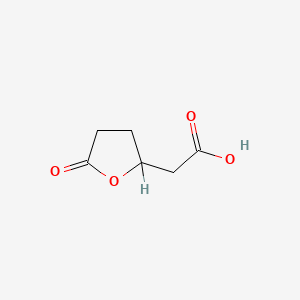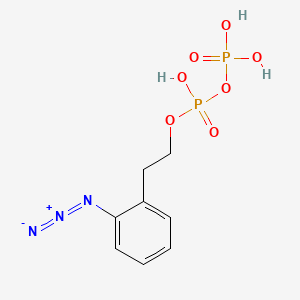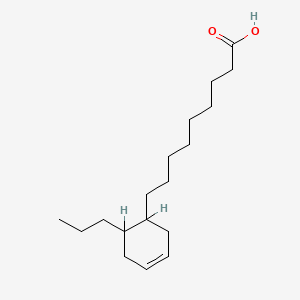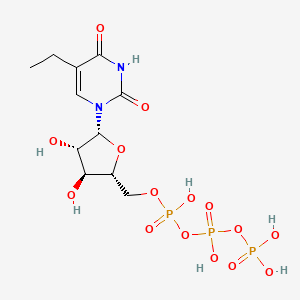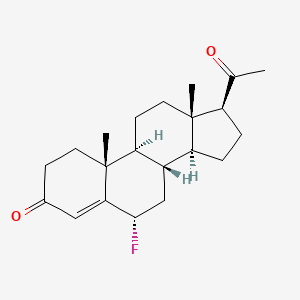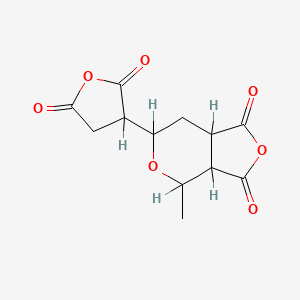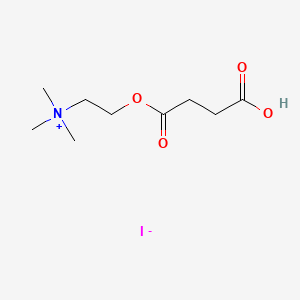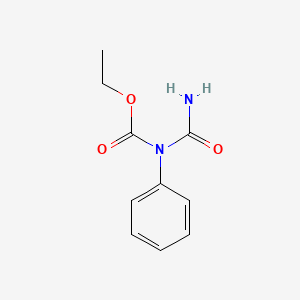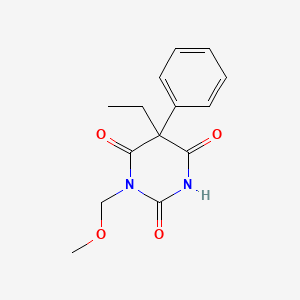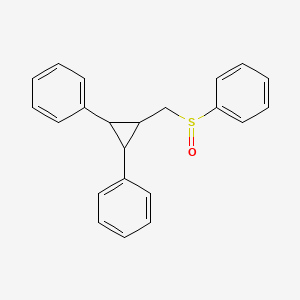
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-diphenylcyclopropyl)methyl phenyl sulfoxide is a sulfoxide in which the S atom is substituted by a phenyl and (2,3-diphenylcyclopropyl)methyl group. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a sulfoxide, a member of cyclopropanes and a member of benzenes.
(2, 3-Diphenylcyclopropyl)methyl phenyl sulfoxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids.
Aplicaciones Científicas De Investigación
Enantioselective Inclusion
(Akazome et al., 2000) explored the enantioselective inclusion of methyl phenyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine. This study revealed the dipeptide's ability to form chiral cavities and include sulfoxides with high enantioselectivity, highlighting the potential for stereochemical recognition in crystalline structures.
Polymerization Under Acidic Conditions
(Miyatake et al., 2001) found that methyl phenyl sulfoxide can undergo self-polycondensation in acidic environments, forming polymers with unique properties. This discovery opens up new avenues for polymer synthesis using sulfoxides.
Asymmetric Cyclopropanation
(Midura & Mikołajczyk, 2002) demonstrated the asymmetric cyclopropanation of a chiral vinyl sulfoxide, leading to the synthesis of enantiomerically pure cyclopropane-phosphonic acid. This method is significant for the synthesis of constrained analogs of pharmacologically relevant compounds.
High-Temperature Reactions in Water
(Katritzky et al., 1997) investigated the reactions of aryl sulfoxides in sub- and supercritical water at high temperatures. This study offers insights into the thermal stability and reactivity of sulfoxides under extreme conditions, which is valuable for industrial applications.
Structure-Based Drug Design
(Jones et al., 1997) focused on the structure-based design of diphenyl sulfoxides as inhibitors of thymidylate synthase, highlighting their potential in medicinal chemistry and drug development.
Photochemistry and Photophysics
(Jenks et al., 1994) studied the photochemical properties of aromatic sulfoxides, including diphenyl sulfoxides. Understanding the photophysics of these compounds is crucial for their application in materials science and photochemistry.
Coordination and Catalytic Applications
(Zábranský et al., 2018) synthesized and analyzed sulfoxides for their coordination and catalytic uses, demonstrating their versatility in organometallic chemistry and catalysis.
Pyramidal Inversion Mechanism
(Marom et al., 2007) conducted a theoretical study on the pyramidal inversion mechanism of simple sulfoxides, which is critical for understanding the stereodynamics of these molecules in chemical reactions.
Photocatalytic Oxidation
(Vosooghian & Habibi, 2007) explored the photocatalytic oxidation of organic sulfides using titanium dioxide, a process relevant in environmental applications and synthesis.
Anilinolysis Reactions
(Dey et al., 2011) studied the kinetics and mechanism of anilinolysis reactions of aryl phosphinates, providing insights into the reactivity of related sulfoxide compounds.
Propiedades
Número CAS |
131758-71-9 |
|---|---|
Nombre del producto |
(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide |
Fórmula molecular |
C22H20OS |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
[2-(benzenesulfinylmethyl)-3-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C22H20OS/c23-24(19-14-8-3-9-15-19)16-20-21(17-10-4-1-5-11-17)22(20)18-12-6-2-7-13-18/h1-15,20-22H,16H2 |
Clave InChI |
MVULGCSHGFLUBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



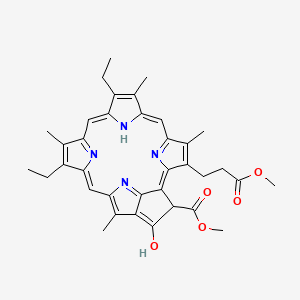
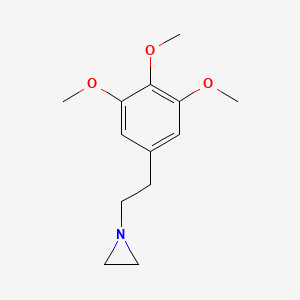
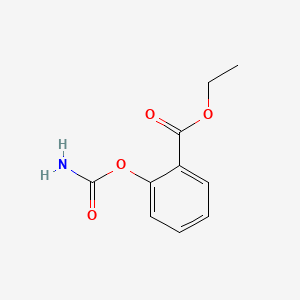
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
